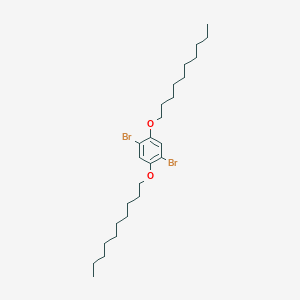

1,4-Dibromo-2,5-bis(decyloxy)benzene

描述

1,4-Dibromo-2,5-bis(decyloxy)benzene (C₂₂H₃₆Br₂O₂, molecular weight 492.34 g/mol) is a brominated aromatic compound featuring two decyloxy (C₁₀H₂₁O) substituents at the 2,5-positions and bromine atoms at the 1,4-positions on the benzene ring. It is synthesized via nucleophilic substitution between 2,5-dibromohydroquinone and 1-bromodecane under reflux conditions . Key properties include a melting point of 72–76°C and applications as an intermediate in blue light-emitting polymers for organic light-emitting diodes (OLEDs) . Its long alkyl chains enhance solubility in non-polar solvents, facilitating solution-based processing in device fabrication.

准备方法

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-bis(decyloxy)benzene can be synthesized through a multi-step process involving the bromination of a bis(decyloxy)benzene precursor. The general synthetic route includes:

Bromination: The starting material, 1,4-bis(decyloxy)benzene, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The purification steps may include additional techniques such as distillation and crystallization to ensure the final product meets industrial standards.

化学反应分析

Nucleophilic Aromatic Substitution

The bromine atoms at positions 1 and 4 undergo substitution reactions with nucleophiles due to electron-withdrawing effects from adjacent oxygen atoms.

Key reactions:

-

Ammonolysis: Reacts with ammonia or amines to yield diamino derivatives.

-

Alkoxylation: Substitution with alkoxide ions forms tetra-alkoxybenzene derivatives.

Example conditions and outcomes:

Mechanistic insight:

The reaction proceeds via a two-step mechanism:

-

Formation of a Meisenheimer complex stabilized by electron-withdrawing bromine and alkoxy groups.

-

Departure of bromide ions, facilitated by polar aprotic solvents like DMF .

Transition Metal-Catalyzed Coupling Reactions

The bromine substituents enable cross-coupling reactions, critical for synthesizing π-conjugated polymers.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids yields biaryl structures:

Example:

-

Reactants: Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Product: 1,4-Diphenyl-2,5-bis(decyloxy)benzene

Sonogashira Coupling

Reaction with terminal alkynes forms ethynyl-linked derivatives:

| Alkyne | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 1,4-Bis(phenylethynyl)-2,5-bis(decyloxy)benzene | 78% |

Key application: Synthesis of organic semiconductors for OLEDs .

Oxidation

The benzene ring resists oxidation, but bromine atoms can be selectively oxidized:

Reaction:

Reduction

Hydrogenolysis removes bromine atoms:

Conditions:

Polymerization Reactions

Used as a monomer in poly(1,4-phenylene vinylene) (PPV) derivatives via Horner–Emmons coupling:

Procedure :

-

React with bis(phosphonate esters) under basic conditions.

-

Form vinylene-linked polymers with extended conjugation.

Polymer properties:

Comparative Reactivity with Analogues

| Compound | Substituents | Key Reactivity Difference |

|---|---|---|

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Shorter C₆ chains | Lower solubility in nonpolar solvents |

| 1,4-Dibromo-2-methoxybenzene | Methoxy groups | Faster nucleophilic substitution due to smaller steric hindrance |

| 1,4-Diiodo-2,5-bis(decyloxy)benzene | Iodine instead of bromine | Enhanced oxidative stability but lower coupling efficiency |

科学研究应用

Applications Overview

-

Organic Electronics

- Usage : It serves as a building block for conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Benefits : The compound's structural properties facilitate efficient charge transport and light emission.

-

Polymer Science

- Usage : Employed as a polymerization tool to create advanced materials .

- Benefits : Its ability to undergo various polymerization reactions allows for the development of new polymers with tailored properties.

-

Electrochemistry

- Usage : A novel composite formed from this compound has been evaluated as a catalyst for oxygen reduction reactions (ORR) .

- Experimental Methods :

- Cyclic voltammetry (CV)

- Linear sweep voltammetry (LSV)

- Rotating ring disk electrode (RRDE)

- Results : The catalysts demonstrated considerable stability and higher ORR activity compared to other tested materials, indicating potential for energy applications .

Electrochemical Performance Data

| Catalyst | ORR Activity (mA/cm²) | Stability (hours) |

|---|---|---|

| Cu-PBBDP/C | Higher than PBBDP/C | >100 |

| PBBDP/C | Moderate | >50 |

Case Study 1: Organic Photovoltaics

A study demonstrated the effectiveness of 1,4-Dibromo-2,5-bis(decyloxy)benzene in enhancing the efficiency of organic photovoltaic devices. The incorporation of this compound into the active layer resulted in improved charge mobility and overall device performance.

Case Study 2: Electrochemical Catalysis

Research on the use of this compound as a catalyst in ORR highlighted its superior performance compared to traditional catalysts. The findings suggest that modifications to the polymer matrix can further enhance catalytic efficiency.

作用机制

The mechanism of action of 1,4-dibromo-2,5-bis(decyloxy)benzene is primarily related to its ability to undergo various chemical reactions and form stable intermediates. The bromine atoms and decyloxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electron donor or acceptor, depending on the reaction conditions and the nature of the reacting species. The molecular targets and pathways involved in its action are determined by the specific application and the chemical environment.

相似化合物的比较

Comparative Analysis with Structural Analogs

Alkyloxy Chain Length Variations

1,4-Dibromo-2,5-bis(hexyloxy)benzene (C₁₈H₂₈Br₂O₂)

- Molecular Weight : 436.22 g/mol .

- Applications : Likely used in similar OLED applications but with altered charge transport due to shorter chains .

1,4-Dibromo-2,5-bis(octyloxy)benzene (C₂₂H₃₆Br₂O₂)

- Molecular Weight : 492.34 g/mol .

- Properties : Octyl (C₈H₁₇) chains balance solubility and crystallinity. The melting point is unreported but expected to be higher than hexyloxy and lower than decyloxy derivatives due to intermediate chain length.

1,4-Dibromo-2,5-bis(dodecyloxy)benzene (C₃₀H₅₂Br₂O₂)

- Synthesis : Derived from 1-bromododecane .

- Properties : Longer dodecyl (C₁₂H₂₅) chains increase hydrophobicity and reduce melting points due to enhanced van der Waals interactions. This improves film-forming properties in thin-layer device architectures.

Substituent Functionalization

1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene (C₁₂H₈Br₂O₂)

- Structure : Features propargyloxy (–O–C≡CH) groups .

- Properties : Alkyne functionalities enable click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). The crystal structure shows anti-parallel alkyne orientations, facilitating polymer crosslinking .

- Applications : Drug development and biomedical materials, contrasting with the inert alkyl chains of the decyloxy derivative .

1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (C₈H₄Br₂F₆)

- Properties : Trifluoromethyl (–CF₃) groups introduce electronegativity and thermal stability. High purity grades (≥97%) are marketed for specialty fluoropolymer synthesis .

Aromatic and Halogen Interactions

1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives

- Examples :

- Impact : Phenylalkoxy substituents alter solid-state packing versus alkyloxy analogs, influencing charge transport in electronic applications.

Polymorphism and Thermodynamic Stability

1,4-Dibromo-2,5-bis(bromomethyl)benzene

- Polymorphs: Form I (Triclinic, P1̄): Metastable below 135°C; melts at ~159°C . Form II (Monoclinic, P2₁/c): Thermodynamically stable below 135°C; higher density .

- Behavior : Enantiotropic relationship with a transition temperature of ~135°C. Form I crystallizes from the melt (Ostwald’s rule) .

- Relevance : Highlights the role of bromine positioning (bromomethyl vs. bromo on benzene) in polymorphism, absent in decyloxy derivatives.

Research Implications

- Structure-Property Relationships : Alkyl chain length and substituent type dictate solubility, thermal stability, and solid-state packing.

- Applications : Decyloxy derivatives excel in OLEDs due to processability, while bromomethyl analogs serve as versatile bromination precursors.

- Future Directions : Exploration of mixed substituents (e.g., alkyl-alkyne hybrids) could merge solution processability with reactive functionality.

生物活性

1,4-Dibromo-2,5-bis(decyloxy)benzene is an organic compound characterized by its unique structure, which includes two bromine atoms and two decyloxy groups attached to a benzene ring. This compound has garnered attention in various fields, particularly in materials science and medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine enhances its reactivity, making it suitable for various chemical transformations. The long-chain decyloxy groups contribute to its solubility in organic solvents, which is beneficial for applications in organic electronics and polymer science.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 487.43 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | High due to bromine substitution |

The biological activity of this compound is primarily linked to its ability to interact with biological molecules. Research indicates that compounds with similar structures can exhibit various biological activities such as:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacteria and fungi.

- Antioxidant Properties : Compounds with alkoxy groups often demonstrate the ability to scavenge free radicals.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Studies : A study investigated the antimicrobial properties of halogenated phenolic compounds similar to this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria .

- Enzyme Interaction : Research explored the interaction of dibrominated compounds with myosin ATPase activity. It was found that these compounds could inhibit ATPase activity significantly, suggesting potential applications in muscle physiology .

- Polymer Science Applications : In polymer chemistry, this compound has been utilized as a monomer in the synthesis of conductive polymers. Its incorporation into polymer matrices has shown improved electrical conductivity and thermal stability .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,4-Bis(decyloxy)benzene | No halogen substitution | Limited biological activity |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Shorter alkyl chains | Moderate antimicrobial properties |

| 1,4-Bis(decyloxy)-2,5-dichlorobenzene | Chlorine instead of bromine | Different reactivity profile |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,4-dibromo-2,5-bis(decyloxy)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki coupling or nucleophilic aromatic substitution. For example, 1,4-dibromo-2,5-bis(hexyloxy)benzene (a structural analog) was prepared using a Suzuki reaction with 4-carboxyphenylboronic acid, yielding crystals suitable for X-ray diffraction after recrystallization in ethanol . Key variables include solvent choice (e.g., ethanol for recrystallization), temperature control (refluxing under nitrogen), and stoichiometric ratios of boronic acid derivatives. Yield optimization often requires iterative adjustments to reaction time (e.g., 18 hours for hydrazide reactions ) and purification methods (e.g., column chromatography or multi-solvent recrystallization).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological steps include:

- Nuclear Magnetic Resonance (NMR): Analyze bromine and decyloxy proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, alkyl chains at δ 0.8–1.5 ppm).

- X-ray Diffraction (XRD): Resolve crystal packing and bond lengths. For related compounds, monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 8.437 Å, b = 13.229 Å) are reported .

- Elemental Analysis: Confirm Br and O content (±0.3% deviation).

- Melting Point Analysis: Compare with literature values (e.g., analogs like 1,4-dibromo-2,5-dibutoxybenzene melt at 222–227°C ).

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol and ethanol-water mixtures are commonly used for recrystallizing brominated aromatics with long alkoxy chains due to their moderate polarity. For instance, 1,4-dibromo-2,5-bis(hexyloxy)benzene was recrystallized from ethanol to obtain diffraction-quality crystals . Mixed solvents (e.g., dichloromethane-hexane) may improve crystal size and purity for XRD studies.

Advanced Research Questions

Q. How do the decyloxy substituents influence the compound’s crystallinity and electronic properties compared to shorter-chain analogs?

The decyloxy chains enhance van der Waals interactions, promoting layered crystal packing (observed in analogs like 1,4-diiodo-2,5-bis(decyloxy)benzene, PSA = 18.46 Ų ). Longer chains reduce melting points but increase solubility in nonpolar solvents. Electronic effects are minimal due to the insulating nature of alkoxy groups, but steric hindrance may slow reactivity in cross-coupling reactions .

Q. What experimental strategies resolve contradictions in spectroscopic data for brominated aromatics?

Contradictions (e.g., unexpected NMR splitting or IR peaks) often arise from impurities or polymorphism. Strategies include:

- Multi-technique validation: Cross-check NMR with High-Resolution Mass Spectrometry (HRMS) and XRD.

- Dynamic NMR: Resolve rotational barriers in alkoxy chains (e.g., variable-temperature NMR at −50°C to 100°C).

- Computational modeling: Compare experimental XRD data (e.g., β = 98.683° in monoclinic systems ) with DFT-optimized structures.

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

- Optimize catalysts: Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling.

- Vary ligands: Bulky ligands (e.g., SPhos) may mitigate steric hindrance from decyloxy chains.

- Monitor kinetics: Use in-situ FTIR or HPLC to track reaction progress. For example, side-product formation in Suzuki reactions can be minimized by controlling boronic acid stoichiometry .

属性

IUPAC Name |

1,4-dibromo-2,5-didecoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44Br2O2/c1-3-5-7-9-11-13-15-17-19-29-25-21-24(28)26(22-23(25)27)30-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMBJLMINSDIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408984 | |

| Record name | 1,4-Dibromo-2,5-bis(decyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152269-98-2 | |

| Record name | 1,4-Dibromo-2,5-bis(decyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2,5-bis(decyloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。